4-methyl-N-(6-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}pyridazin-3-yl)benzamide
Description
4-methyl-N-(6-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}pyridazin-3-yl)benzamide is a benzamide derivative featuring a pyridazine core substituted at the 3-position with a sulfanyl-linked morpholin-4-yl-2-oxoethyl group and at the 6-position with a 4-methylbenzamide moiety. This structure combines a heterocyclic pyridazine ring with a morpholine-based side chain, which may enhance solubility and target-binding properties.
Propriétés
IUPAC Name |
4-methyl-N-[6-(2-morpholin-4-yl-2-oxoethyl)sulfanylpyridazin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-13-2-4-14(5-3-13)18(24)19-15-6-7-16(21-20-15)26-12-17(23)22-8-10-25-11-9-22/h2-7H,8-12H2,1H3,(H,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFYHIVMXGKOJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Structural Analogues in Medicinal Chemistry
Ponatinib Derivatives (Compounds 12 and 13)
- Structure: Compound 12: 3-{2-[6-(Cyclopropylamino)-9H-purin-9-yl]ethynyl}-4-methyl-N-[4-(trifluoromethyl)pyridin-2-yl]benzamide. Compound 13: N-(5-tert-butyl-4,5-dihydro-1,2-oxazol-3-yl)-3-{2-[6-(cyclopropylamino)-9H-purin-9-yl]ethynyl}-4-methylbenzamide.
- Key Features :
- Both compounds retain the 4-methylbenzamide core but replace the pyridazine-morpholine moiety with purine-ethynyl and heterocyclic substituents (trifluoromethyl pyridine or tert-butyl oxazole).
- Activity : Demonstrated superior enzymatic and antiproliferative activity compared to ethylenic precursors, suggesting that ethynyl linkages enhance potency .
Triazolo[4,3-b]pyridazine Derivative ()
- Structure: N-[2-(6-{[2-(Mesitylamino)-2-oxoethyl]sulfanyl}[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methylbenzamide.
- Key Features: Replaces the pyridazine ring with a triazolo[4,3-b]pyridazine system. Substituted with a mesitylamino group and ethylthio linker. Physicochemical Properties: Higher molecular weight (488.61 g/mol) and logP likely due to the bulky mesityl group, which may impact membrane permeability .
Pyridazin-3(2H)-one Derivatives ()
- Structure :
- Key Features :
Activity and Physicochemical Data
Table 1: Comparison of Key Parameters
*Data from enzymatic assays (ABL1 kinase) and computational models .
Structure-Activity Relationship (SAR) Insights
Pyridazine Core : The pyridazine ring is critical for π-π stacking interactions with kinase ATP-binding pockets. Substitution at the 6-position (e.g., morpholin-4-yl) enhances solubility and hydrogen bonding .
Benzamide Substitutions :
- 4-Methyl Group : Improves hydrophobic interactions but may reduce solubility.
- Trifluoromethyl (Compound 12) : Enhances metabolic stability and electron-withdrawing effects, boosting potency .
Linker Modifications : Ethynyl (Compound 12) and sulfanyl (Target Compound) linkers balance rigidity and flexibility, affecting binding kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
